1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea
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Overview
Description
1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea is a complex organic compound characterized by its unique structure, which includes bromine atoms, a cyclohexadienone ring, and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea typically involves multiple steps. One common method starts with the bromination of a cyclohexadienone derivative to introduce bromine atoms at specific positions. This is followed by the reaction with a suitable amine to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other derivatives.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amines .
Scientific Research Applications
1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets. The bromine atoms and thiourea group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of essential biological processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxyphenyl derivatives: These compounds share the brominated phenyl structure but differ in their functional groups.
Thiourea derivatives: Compounds with similar thiourea groups but different aromatic or aliphatic substituents.
Uniqueness
1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea is unique due to its combination of brominated cyclohexadienone and thiourea functionalities. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C11H11Br2N3OS |
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Molecular Weight |
393.10 g/mol |
IUPAC Name |
1-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H11Br2N3OS/c1-2-3-14-11(18)16-15-6-7-4-8(12)10(17)9(13)5-7/h2,4-6,17H,1,3H2,(H2,14,16,18)/b15-6+ |
InChI Key |
ZONGLHLNLSZLHG-GIDUJCDVSA-N |
Isomeric SMILES |
C=CCNC(=S)N/N=C/C1=CC(=C(C(=C1)Br)O)Br |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC(=C(C(=C1)Br)O)Br |
Origin of Product |
United States |
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